molecular formula C23H18N2O3 B4878404 1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione

1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione

Cat. No.: B4878404
M. Wt: 370.4 g/mol
InChI Key: QVHAUDUDJRNKNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzamide with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to facilitate the formation of the quinazoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In antimicrobial studies, it has been shown to inhibit bacterial cell division by targeting key proteins involved in the process. In anticancer research, the compound has been found to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione
  • 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone
  • 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives

Uniqueness

This compound stands out due to its unique quinazoline structure, which imparts distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .

Properties

IUPAC Name

1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c1-16-11-13-17(14-12-16)21(26)15-24-20-10-6-5-9-19(20)22(27)25(23(24)28)18-7-3-2-4-8-18/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHAUDUDJRNKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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